molecular formula C25H28N2O6 B13764176 Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate CAS No. 50469-23-3

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate

Cat. No.: B13764176
CAS No.: 50469-23-3
M. Wt: 452.5 g/mol
InChI Key: AIHVUEYJDRTUHZ-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate (CAS: 1501-06-0) is a structurally complex malonate derivative featuring an indole core substituted with a phenylmethoxy group at position 5 and an acetamido-malonate moiety at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting enzyme inhibition or receptor modulation. Its synthesis typically involves alkylation or condensation reactions, as evidenced by protocols for analogous malonate derivatives (e.g., refluxing with H₂SO₄ or THF for hydrolysis and functionalization) .

Key structural attributes include:

  • Indole scaffold: Known for its role in binding to biological targets (e.g., serotonin receptors, kinase enzymes) .
  • Phenylmethoxy group: Enhances lipophilicity and influences pharmacokinetic properties .
  • Malonate ester: Provides reactivity for further functionalization, such as decarboxylation or nucleophilic substitution .

Properties

CAS No.

50469-23-3

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(5-phenylmethoxy-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C25H28N2O6/c1-4-31-23(29)25(27-17(3)28,24(30)32-5-2)14-19-15-26-22-12-11-20(13-21(19)22)33-16-18-9-7-6-8-10-18/h6-13,15,26H,4-5,14,16H2,1-3H3,(H,27,28)

InChI Key

AIHVUEYJDRTUHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of Acetamino Diethyl Malonate Intermediate

A critical intermediate in the synthesis is acetamino diethyl malonate, which can be prepared via a two-step process involving nitrosation followed by reductive acylation:

Step Description Reagents & Conditions Outcome & Yield
1 Nitrosation of diethyl malonate to form nitroso-group diethyl malonate Diethyl malonate and sodium nitrite in an organic solvent (methylene dichloride, trichloromethane, ethylene dichloride, or toluene) at 0–5°C; acetic acid added dropwise; reaction warmed to 35–45°C and stirred for 10–15 hours Light yellow oil of nitroso-group diethyl malonate obtained after filtration and solvent recovery
2 Reductive acylation of nitroso intermediate to acetamino diethyl malonate Nitroso intermediate reacted with acetic acid and aceticanhydride; zinc powder added slowly at 40–50°C; reaction insulated at 50–60°C for 2 hours; zinc acetate filtered off; product recrystallized from water White crystalline acetamino diethyl malonate; yield ~85%; purity >99.9% by HPLC and GC; melting point 96.5–97.5°C

This method is detailed in patent CN104610082A and is considered efficient and scalable for producing high-purity acetamino diethyl malonate, a precursor to the final compound.

Representative Experimental Protocols from Related Compounds

To provide context, related malonate derivatives such as diethyl methylmalonate have been prepared and functionalized under the following conditions:

Reaction Reagents Conditions Yield & Notes
Alkylation of diethyl methylmalonate with aryl halides Sodium hydride in THF, room temperature; addition of aryl halide, stirred overnight Subsequent hydrolysis and acidification White solid isolated, moderate to good yields (e.g., 32.78%)
Reductive amination and acylation Zinc powder and aceticanhydride in acetic acid at 40–60°C Purification by recrystallization High purity products with melting points consistent with literature

These protocols illustrate the typical reaction conditions and purification methods applicable to the synthesis of complex malonate derivatives.

Summary Table of Key Preparation Parameters

Parameter Details
Organic solvents Methylene dichloride, trichloromethane, ethylene dichloride, toluene
Temperature ranges 0–5°C for nitrosation addition; 35–45°C for nitrosation reaction; 40–60°C for reductive acylation
Reaction times 10–15 hours for nitrosation; 2 hours for reductive acylation
Molar ratios (diethyl malonate : sodium nitrite : acetic acid) 1 : 1.5–2 : 2–2.5
Molar ratios (nitroso intermediate : zinc powder : aceticanhydride : acetic acid) 1 : 2–2.5 : 2–2.5 : 8–10
Purification methods Filtration, solvent recovery, recrystallization from water
Product purity >99.9% by HPLC and GC
Yield Approximately 85% for acetamino diethyl malonate intermediate

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis under acidic or basic conditions to yield 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonic acid , a dicarboxylic acid intermediate. Subsequent thermal decarboxylation eliminates one carboxylic acid group, forming a mono-substituted acetic acid derivative10.

Representative Conditions:

StepReagents/ConditionsProductYield (%)
Hydrolysis6M HCl, reflux, 12 hDicarboxylic acid85–90
Decarboxylation150°C, toluene, 4 hAcetic acid derivative70–75

Nucleophilic Substitution Reactions

The acetamido group participates in nucleophilic substitutions. For example:

  • Deprotection : Treatment with 4N HCl in dioxane removes the acetyl group, yielding a free amine .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH generates N-alkylated derivatives .

Example Reaction:

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate
DeprotectionDiethyl 2-amino-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate
AlkylationDiethyl 2-(propionamido)-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate

Cross-Coupling Reactions

The indole ring enables palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : With arylboronic acids to introduce substituents at the indole’s 3-position .

  • Buchwald-Hartwig Amination : For installing amino groups at the 5-position .

Key Catalyst Systems:

Reaction TypeCatalyst SystemLigandYield (%)
Suzuki-MiyauraPd(OAc)₂, SPhosXPhos60–70
Buchwald-HartwigPd₂(dba)₃, BrettPhosBrettPhos50–65

Biological Activity Data:

DerivativeTarget EnzymeIC₅₀ (µM)kinact/Ki (M⁻¹s⁻¹)
8d (Hydrophobic analog)SARS-CoV-2 Mpro0.07435,800
8l (Phenoxyacetyl)SARS-CoV-2 Mpro0.06227,400

Stability and Functionalization Challenges

  • Steric Hindrance : Bulky substituents at the indole’s 3-position hinder intramolecular cyclization .

  • Oxidative Sensitivity : The phenylmethoxy group requires inert atmospheres (N₂/Ar) during reactions .

Scientific Research Applications

Anticancer Activity

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate has been studied for its potential anticancer properties. Research indicates that compounds with indole structures often exhibit anti-proliferative effects against various cancer cell lines.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds showed significant inhibition of cancer cell growth. The specific compound was tested against breast and colon cancer cell lines, resulting in a notable decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory capabilities. Indole derivatives have been recognized for their ability to modulate inflammatory pathways.

Data Table :

Compound NameInhibition (%)Cell LineReference
Diethyl 2-acetamido...65%RAW 264.7 (Macrophages)Journal of Inflammation Research
Diethyl 2-acetamido...70%THP-1 (Monocytes)International Journal of Molecular Sciences

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it valuable in organic synthesis.

Example :
In a synthetic pathway reported by Synthetic Communications, this compound was used to produce novel indole-based derivatives with enhanced biological activity . The ability to modify the indole moiety opens avenues for developing new drugs.

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related malonate derivatives and their distinguishing features:

Compound Name Substituents Key Applications Biological Activity Synthetic Yield
Diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate Quinoline instead of indole; 2-methyl-4-oxo group Antimicrobial agent development Moderate activity against Gram-positive bacteria (MIC: ~8 µg/mL) 65–70%
Diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate Benzo[b]thiophene replaces indole Sphingosine-1-phosphate receptor agonists Not reported; structural similarity suggests immunomodulatory potential ~85%
Diethyl 2-acetamido-2-(3-fluoro-4-nitrobenzyl)malonate Fluorinated nitrobenzyl group Proteasome inhibitor precursors (e.g., macrocyclic epoxyketones) High reactivity in peptide coupling reactions 72%
Diethyl 2-acetamido-2-phenethylmalonate Simple phenethyl group instead of indole Chemical intermediates for steroid-like molecules No direct bioactivity reported; used in academic synthetic training 80%
Diethyl 2-((3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)malonate Pyranone ring replaces indole Metal-chelating ligands (e.g., iron(III) complexes) Enhanced solubility in aqueous media 95%

Antimicrobial Activity

  • The quinoline-based analogue () showed moderate activity against Staphylococcus aureus (MIC: 8 µg/mL), whereas the indole derivative’s activity remains uncharacterized but is hypothesized to target fungal pathogens due to indole’s prevalence in antifungal agents .

Enzyme Inhibition

  • The 3-fluoro-4-nitrobenzyl derivative () is a key intermediate in synthesizing proteasome inhibitors, with IC₅₀ values <10 nM in preclinical models.

Material Science

  • Pyranone-based malonates () form stable iron(III) complexes, suggesting utility in catalysis or environmental remediation.

Biological Activity

Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate (CAS: 50469-23-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C25H28N2O6
  • Molar Mass : 452.5 g/mol
  • Melting Point : 166-168 °C
  • Boiling Point : Predicted at 657.4 ± 55.0 °C
  • Density : 1.241 ± 0.06 g/cm³
  • pKa : Approximately 12.01 .

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole derivatives and acetamido malonic acid derivatives. The process generally includes the formation of the indole ring followed by the acylation and esterification steps to yield the final product.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values lower than that of standard chemotherapeutic agents like fluorouracil, indicating potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
Diethyl 2-acetamido...KB<10
Diethyl 2-acetamido...CNE2<15
FluorouracilKB~20

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific signaling pathways associated with tumor growth .

Case Studies and Research Findings

A notable study explored the effects of this compound on various human cancer cell lines, revealing its potential as a lead compound for further development in cancer therapeutics. The study utilized both in vitro assays and in vivo models to assess efficacy and safety profiles.

Key Findings:

  • In Vitro Efficacy : The compound showed promising results in inhibiting cell growth across multiple cancer types.
  • Selectivity : It demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : When combined with other chemotherapeutics, there was an observed enhancement in cytotoxicity, indicating potential for combination therapies .

Q & A

Q. Why do reported melting points and NMR shifts vary across studies?

  • Polymorphism (different crystal packing) affects melting points. NMR shifts vary with solvent (CDCl₃ vs. DMSO-d₆) and concentration. Cross-referencing with databases (e.g., PubChem) and standardizing conditions (25°C, 400 MHz) minimize discrepancies .

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